5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile
Description
Key structural features include:
- Acetyl group at position 5, which may enhance lipophilicity and modulate electronic properties.
- Thioether linkage connecting the nicotinonitrile core to a substituted phenyl ring containing chloro (Cl), nitro (NO₂), and trifluoromethyl (CF₃) groups.
- 4-Methoxyphenyl group at position 4, an electron-donating moiety that could counterbalance electronic effects from other substituents.
- Methyl group at position 6, contributing to steric bulk and influencing molecular conformation.
Properties
IUPAC Name |
5-acetyl-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-11-20(12(2)31)21(13-4-6-14(34-3)7-5-13)15(10-28)22(29-11)35-19-9-17(24)16(23(25,26)27)8-18(19)30(32)33/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAZOAATGJWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C#N)C3=CC=C(C=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H15ClF3N3O4S
- Molecular Weight : 521.90 g/mol
- CAS Number : Not provided in the search results.
Biological Activity Overview
The compound's biological activity has been assessed primarily in relation to its potential as an anti-inflammatory and antitumor agent. The following sections detail specific activities and findings from various research studies.
Pharmacological Effects
- Anti-inflammatory Activity :
-
Antitumor Activity :
- Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression. Further investigation is needed to elucidate the specific pathways involved.
-
Antimicrobial Properties :
- Some derivatives of similar structures have shown antimicrobial activity against a range of bacteria and fungi, although specific data on this compound's efficacy is limited.
Case Study 1: Inhibition of PLA2
A study focused on the inhibition of venom PLA2 by compounds containing chromene moieties, which are structurally similar to our compound of interest. The study found that certain derivatives exhibited IC50 values as low as 12.5 μM, indicating strong binding affinity and potential as anti-inflammatory agents .
Case Study 2: Anticancer Screening
In a screening of various synthetic compounds for anticancer activity, several derivatives were tested against human cancer cell lines. Results indicated that certain structures led to significant reductions in cell viability, suggesting that modifications similar to those in this compound could enhance anticancer properties.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several nicotinonitrile and arylthio derivatives. Below is a comparative analysis:
Physicochemical Properties
- In contrast, the hydroxy group in the nicotinonitrile analogue introduces polarity and hydrogen-bonding capacity.
- Steric Considerations : The 6-methyl group in the target compound and the cyclopropyl group in impose steric constraints, which may affect binding interactions in biological systems or crystallinity in materials.
- Solubility : The 4-methoxyphenyl group in the target compound likely improves solubility compared to purely hydrophobic analogues like but reduces it relative to carboxylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
